molecular formula C21H22N2O4S2 B12202600 N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12202600
M. Wt: 430.5 g/mol
InChI Key: QYYMOZFWJLTLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothieno[3,4-d][1,3]thiazole class, characterized by a fused bicyclic core with a 5,5-dioxido modification. The (2E)-configuration of the ylidene group and the benzyl substituent at position 3 distinguish its stereoelectronic properties.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H22N2O4S2/c1-27-17-9-7-15(8-10-17)11-20(24)22-21-23(12-16-5-3-2-4-6-16)18-13-29(25,26)14-19(18)28-21/h2-10,18-19H,11-14H2,1H3

InChI Key

QYYMOZFWJLTLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves the reaction of appropriate thiazole precursors with benzyl and methoxyphenyl groups under controlled conditions. One common method involves the cyclization of thioamides with α-haloketones in the presence of a base, followed by oxidation to introduce the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically results in the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups at the benzyl and methoxyphenyl positions .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to thiazole derivatives. The compound has been shown to exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxicity of synthesized thiazole derivatives against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated significant inhibition of cell proliferation, with some derivatives showing IC50 values lower than that of established chemotherapeutics like sorafenib .
Cell LineCompound IC50 (µM)Reference
MCF-70.37
HepG20.73
A5490.95

Anti-inflammatory Effects

The thiazole structure is known for its anti-inflammatory properties. Research has indicated that compounds containing this moiety can effectively reduce inflammation in vivo.

  • Case Study : A series of thiazole derivatives were tested for their anti-inflammatory activity using a mouse model. The results showed that several compounds provided protection levels significantly higher than indomethacin, a standard anti-inflammatory drug .
CompoundProtection (%)Reference
Compound A67%
Indomethacin47%

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains.

  • Case Study : In vitro studies have shown that thiazole derivatives possess bacteriostatic activity against common pathogens, suggesting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The compound shares a tetrahydrothieno-thiazole dioxido core with derivatives reported in –3. Key differences lie in substituent patterns:

Compound Name R1 (Position 3) R2 (Acetamide) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
Target Compound Benzyl 4-Methoxyphenyl Not reported Not reported Likely C=O stretch ~1670–1700 cm⁻¹; aromatic protons at δ 6.8–7.5 ppm (1H-NMR) N/A
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-Methoxyphenyl 2-Methoxyacetamide Not reported Not reported IR: C=O ~1715 cm⁻¹; 1H-NMR: OCH3 at δ 3.8 ppm
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3,4-Dimethoxyphenyl Acetamide Not reported Not reported IR: C=O ~1680 cm⁻¹; 1H-NMR: OCH3 at δ 3.7–3.9 ppm

Key Observations :

  • Substituent electronic effects: The 4-methoxyphenyl group in the target compound may enhance electron donation compared to 2-methoxy or 3,4-dimethoxy analogues, influencing reactivity and solubility.
  • Stereochemistry: The (2E)-configuration (target) vs. (2Z) (–5) may alter molecular planarity and intermolecular interactions .
Thiadiazole and Thiazolo-Pyrimidine Analogues

Compounds with related heterocyclic cores (–3) exhibit distinct pharmacological profiles:

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Bioactivity (If Reported) Source
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl 70 160 Antimicrobial (inferred from class)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Cyanobenzylidene, methylfuran 68 213–215 Not reported
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (9) Quinazolinone-thioacetamide Sulfamoylphenyl, ethylphenyl 68 170.5 Anticancer (inferred from sulfonamide class)

Key Observations :

  • The 4-methoxyphenyl acetamide group may confer selective binding to enzymes or receptors, akin to sulfonamide moieties in .

Biological Activity

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of thieno[3,4-d][1,3]thiazole derivatives followed by the introduction of the benzyl and methoxyphenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related thiazole derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Thiazole Derivative A93.75 ± 0.477.12 ± 2.32
Thiazole Derivative B64.5 after 20 minNot specified

2. Anti-inflammatory Effects

Compounds containing thiazole moieties have been reported to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to reduced inflammation in various models .

3. Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, related compounds have shown efficacy against breast cancer cells by inhibiting cell proliferation and inducing apoptosis .

4. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial activities against a range of bacteria and fungi. The presence of the thienothiazole structure enhances their interaction with microbial enzymes, leading to effective inhibition .

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

  • Antioxidant Study : In a study evaluating various thiazole derivatives for antioxidant activity using DPPH and ABTS assays, one derivative demonstrated over 90% inhibition at a concentration of 100 µg/mL, outperforming standard antioxidants like BHA .
  • Cancer Inhibition : A recent investigation into the anticancer effects of thienothiazole compounds revealed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the downregulation of oncogenes and upregulation of tumor suppressor genes .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction completion be monitored?

The compound is synthesized via condensation reactions between thiazolidinedione derivatives and substituted acetamides. A typical protocol involves stirring 5-benzylidene-thiazolidinedione with potassium carbonate in DMF, followed by dropwise addition of chloroacetylated intermediates. Reaction progress is monitored using TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, the product is precipitated by adding water and purified via column chromatography (e.g., petroleum ether/ethyl acetate gradients). Key intermediates are characterized by NMR and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm the presence of the tetrahydrothieno[3,4-d]thiazole core, benzyl substituents, and methoxyphenyl groups. For example, the thiazole-H proton appears as a singlet near δ 7.5–8.3 ppm, while methoxy groups resonate at δ ~3.8 ppm .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS showing [M+H]+ peaks).
  • Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Stability tests under varying pH (2–12) and temperatures (25–60°C) should be conducted using HPLC to monitor degradation. For biological assays, DMSO stock solutions (10 mM) are recommended, with stability confirmed via PXRD over 72 hours .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiazole ring formation) be elucidated?

Mechanistic studies require:

  • Kinetic profiling : Monitoring intermediates via in situ FTIR or LC-MS to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies for cyclization steps .
  • Isotopic labeling : Using deuterated DMF to confirm base-mediated deprotonation pathways in thiazole ring closure .

Q. How should contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Discrepancies often arise from dynamic molecular behavior (e.g., rotamers) or crystallographic disorder. Solutions include:

  • 2D NMR (NOESY, HSQC) : To distinguish spatial proximities of benzyl and methoxyphenyl groups.
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related thiadiazole derivatives (e.g., C–H···O interactions stabilizing the crystal lattice) .

Q. What in vivo models are suitable for evaluating its hypoglycemic or antioxidant activity?

  • Streptozotocin-induced diabetic mice : Dose-dependent glucose reduction (e.g., 50–100 mg/kg, oral) monitored via blood glucose assays.
  • DPPH/ABTS radical scavenging assays : To quantify antioxidant efficacy (IC50 values), with comparisons to ascorbic acid controls. Toxicity studies (acute and subacute) in Wistar rats assess hepatic/renal biomarkers (ALT, creatinine) .

Q. How can structure-activity relationships (SAR) guide optimization of biological activity?

SAR strategies include:

  • Substituent variation : Replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to modulate receptor binding.
  • Molecular docking : AutoDock Vina simulations against targets like PPAR-γ (for hypoglycemic activity) or Keap1-Nrf2 (for antioxidant effects). Docking scores correlate with experimental IC50 values .

Q. What methodologies address stability challenges in formulation development?

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradants via LC-MS.
  • Lyophilization : To enhance stability in aqueous buffers, with residual solvent levels monitored by GC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.